
3-Methyltetrahydro-2H-3,7a-methano-1-benzofuran-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyltetrahydro-2H-3,7a-methanobenzofuran-4(5H)-one is an organic compound that belongs to the class of benzofurans
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyltetrahydro-2H-3,7a-methanobenzofuran-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of substituted phenols: This method involves the reaction of substituted phenols with appropriate reagents to form the benzofuran ring.
Intramolecular cyclization: This method involves the formation of the benzofuran ring through intramolecular cyclization of suitable precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyltetrahydro-2H-3,7a-methanobenzofuran-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution reagents: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may lead to the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity and can be studied for its potential effects on biological systems.
Medicine: The compound may have potential therapeutic applications and can be studied for its effects on various diseases.
Industry: The compound can be used in the development of new materials and products.
Wirkmechanismus
The mechanism of action of 3-Methyltetrahydro-2H-3,7a-methanobenzofuran-4(5H)-one would depend on its specific interactions with molecular targets and pathways. This may involve binding to specific receptors, enzymes, or other proteins, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: A simpler compound with a similar core structure.
2-Methylbenzofuran: A methyl-substituted derivative of benzofuran.
Tetrahydrobenzofuran: A hydrogenated derivative of benzofuran.
Uniqueness
3-Methyltetrahydro-2H-3,7a-methanobenzofuran-4(5H)-one is unique due to its specific substitution pattern and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
112148-02-4 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
7-methyl-9-oxatricyclo[5.2.1.01,6]decan-5-one |
InChI |
InChI=1S/C10H14O2/c1-9-5-10(12-6-9)4-2-3-7(11)8(9)10/h8H,2-6H2,1H3 |
InChI-Schlüssel |
INJBVMRSCRVAAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3(C1C(=O)CCC3)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


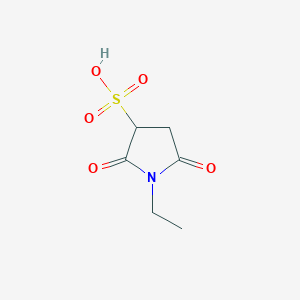
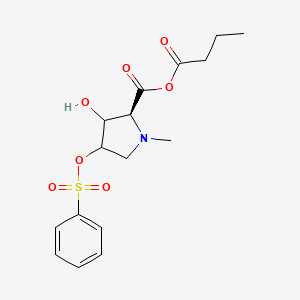
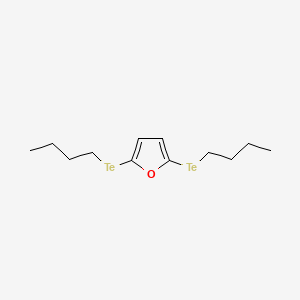




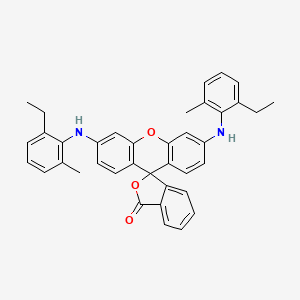
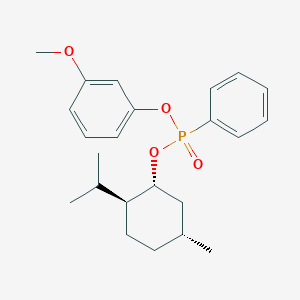
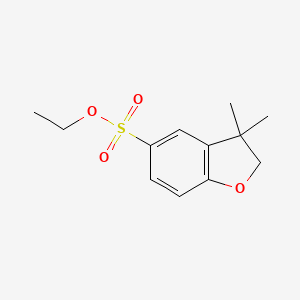
![Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)

![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
![1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12902882.png)
